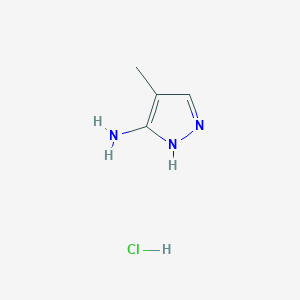

4-Methyl-1H-pyrazol-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

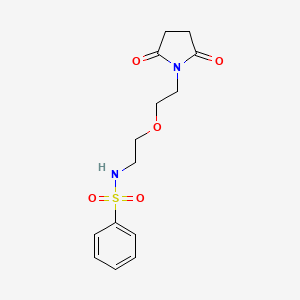

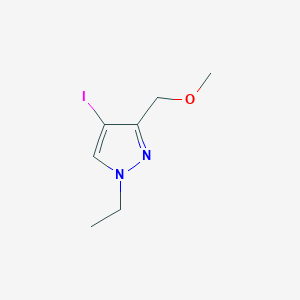

4-Methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₄H₇N₃·ClH . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves the use of silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with a methyl group attached to the 4th carbon and an amine group attached to the 3rd carbon .Physical And Chemical Properties Analysis

The molecular weight of this compound is 97.118 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 314.5±22.0 °C at 760 mmHg .科学的研究の応用

Chemical Synthesis and Characterization : 4-Methyl-1H-pyrazol-3-amine hydrochloride plays a role in the synthesis and characterization of various chemical compounds. It is used in the formation of pyrazole derivatives, which are then analyzed using techniques like X-Ray crystallography and spectroscopy. These compounds are observed to have potential biological activity, including antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Chemoselectivity in Aminations : Research demonstrates the use of 3-amino-1H-pyrazoles, closely related to this compound, in chemoselective amination processes. This involves selective reactions with other chemicals, demonstrating its utility in organic synthesis and chemical engineering (Shen et al., 2010).

Crystallography and Structural Analysis : this compound derivatives are used in crystallographic studies to understand molecular structures and reactions. This includes investigations into reactions with other compounds and the resulting structural changes, which are crucial for developing new materials and pharmaceuticals (Koyioni et al., 2014).

Development of Multifunctional Ligands : Compounds derived from this compound are used to create multifunctional ligands. These ligands have applications in the controlled assembly of bimetallic complexes, which are important in catalysis and material science (Röder et al., 2001).

Catalysis and Asymmetric Reactions : Derivatives of this compound are used in catalytic processes, such as palladium-catalyzed asymmetric allylic amination. This highlights its importance in developing catalysts for stereoselective synthesis, which is vital in pharmaceutical manufacturing (Togni et al., 1996).

Inhibitory Effects in Corrosion : Studies have shown that bipyrazolic compounds, related to this compound, exhibit inhibitory effects on the corrosion of metals. This suggests potential applications in materials science and engineering, particularly in protecting metals from corrosive environments (Chetouani et al., 2005).

Medicinal Chemistry : Pyrazole derivatives, including those derived from this compound, are investigated for their potential medicinal properties. They are studied for their cytotoxic properties against tumor cell lines, indicating their relevance in the development of new therapeutic agents (Kodadi et al., 2007).

Safety and Hazards

作用機序

Target of Action

4-Methyl-1H-pyrazol-3-amine hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.

Action Environment

The compound is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.

特性

IUPAC Name |

4-methyl-1H-pyrazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJHUYIQIMLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)

![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)

![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)